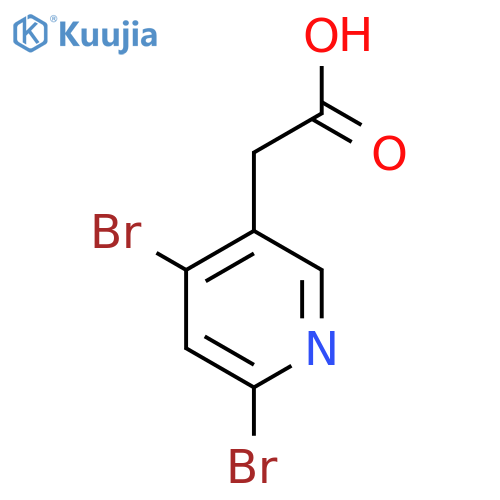

Cas no 1804935-31-6 (2,4-Dibromopyridine-5-acetic acid)

1804935-31-6 structure

商品名:2,4-Dibromopyridine-5-acetic acid

CAS番号:1804935-31-6

MF:C7H5Br2NO2

メガワット:294.928100347519

CID:4904646

2,4-Dibromopyridine-5-acetic acid 化学的及び物理的性質

名前と識別子

-

- 2,4-Dibromopyridine-5-acetic acid

-

- インチ: 1S/C7H5Br2NO2/c8-5-2-6(9)10-3-4(5)1-7(11)12/h2-3H,1H2,(H,11,12)

- InChIKey: FWEAQWLQIZVAPL-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(N=CC=1CC(=O)O)Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 177

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 50.2

2,4-Dibromopyridine-5-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029007600-250mg |

2,4-Dibromopyridine-5-acetic acid |

1804935-31-6 | 95% | 250mg |

$940.80 | 2022-04-01 | |

| Alichem | A029007600-500mg |

2,4-Dibromopyridine-5-acetic acid |

1804935-31-6 | 95% | 500mg |

$1,668.15 | 2022-04-01 | |

| Alichem | A029007600-1g |

2,4-Dibromopyridine-5-acetic acid |

1804935-31-6 | 95% | 1g |

$2,808.15 | 2022-04-01 |

2,4-Dibromopyridine-5-acetic acid 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

1804935-31-6 (2,4-Dibromopyridine-5-acetic acid) 関連製品

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬